3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex organic compound featuring a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as thienopyrimidine and triazole derivatives.
Sulfonylation: Introduction of the 3,4-dimethylphenylsulfonyl group is typically carried out using sulfonyl chlorides in the presence of a base like triethylamine.
N-Alkylation: The N-(3-isopropoxypropyl) group is introduced via alkylation using an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
Batch or Continuous Flow Processes: To maximize efficiency and scalability.
Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings and the triazolo[1,5-a]pyrimidine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction processes.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Ligand Development: The compound’s structure makes it a candidate for developing ligands for various receptors, particularly in medicinal chemistry.
Biology
Biological Probes: It can be used to develop probes for studying biological pathways and receptor interactions.
Medicine
Drug Development:
Industry
Material Science: Its unique structure may find applications in developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for compounds like 3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl and triazolo[1,5-a]pyrimidine moieties are crucial for binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Derivatives: Other derivatives with different substituents on the core structure.
Sulfonylated Aromatic Compounds: Compounds with similar sulfonyl groups but different core structures.
Uniqueness
Structural Complexity: The combination of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core with the sulfonyl and isopropoxypropyl groups makes this compound unique.
Its specific structure allows for diverse applications in medicinal chemistry and material science, distinguishing it from simpler analogs.
This detailed overview provides a comprehensive understanding of 3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
10-(3,4-dimethylphenyl)sulfonyl-N-(3-propan-2-yloxypropyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S2/c1-13(2)29-10-5-9-22-19-18-17(8-11-30-18)26-20(23-19)21(24-25-26)31(27,28)16-7-6-14(3)15(4)12-16/h6-8,11-13H,5,9-10H2,1-4H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQRNPVKNIAHOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCCCOC(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.